molecular formula C13H15N3O2 B8108657 (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol

(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol

Cat. No.: B8108657
M. Wt: 245.28 g/mol
InChI Key: MMAFWJNTAXZCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the study of ion channel modulators. With the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol, this compound features a complex tetrahydropyrano[3,4-c]pyrazole core structure that is strategically functionalized . This core structure is part of a class of pyrazole derivatives, which are five-membered heterocyclic rings known for their wide range of pharmacological activities . The presence of both the pyridine and pyrazole moieties makes this scaffold a valuable template for developing molecules that can interact with biologically relevant proteins. The primary research value of this compound lies in its potential as a modulator for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel critical for maintaining fluid and electrolyte homeostasis. Dysfunction of CFTR leads to cystic fibrosis, while its hyperactivation can cause secretory diarrhea . Recent structure-based drug discovery efforts have successfully utilized large-scale molecular docking against the CFTR potentiator site to identify novel, chemically distinct modulators based on similar complex heterocyclic scaffolds . These studies demonstrate the feasibility of discovering potent agents that can either enhance or inhibit CFTR function by binding to an allosteric site on the channel, offering leads for new therapeutics for cystic fibrosis and other diseases . As a pyrazole derivative, this compound class is generally recognized for its diverse applications in pharmaceutical research, including activities as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents . The specific substitution pattern on the pyrazole ring is a key determinant of its biological activity and binding affinity. Researchers can utilize this compound as a key intermediate or lead compound for further structural optimization through medicinal chemistry, exploring its potential across various biological targets. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(pyridin-4-ylmethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-7-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-9-12-13-11(3-6-18-12)8-16(15-13)7-10-1-4-14-5-2-10/h1-2,4-5,8,12,17H,3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAFWJNTAXZCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=NN(C=C21)CC3=CC=NC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Scope

The CDC approach enables direct coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds under oxidative conditions. This method avoids pre-functionalized substrates, streamlining the synthesis of pyrazolo[1,5-a]pyridine scaffolds. The mechanism proceeds via nucleophilic addition of the enol form of β-dicarbonyl compounds to N-amino-2-iminopyridines, followed by oxidative dehydrogenation using molecular oxygen.

Critical parameters include:

  • Catalyst : Palladium acetate (Pd(OAc)₂) at 10 mol%

  • Solvent : Ethanol with acetic acid (6 equivalents)

  • Atmosphere : Oxygen (1 atm)

  • Temperature : 130°C for 18 hours

Under these conditions, the reaction achieves up to 94% yield for pyrazolo[1,5-a]pyridine derivatives.

Table 1: Yield Optimization in CDC Reactions

EntryAcid EquivalentsAtmosphereYield (%)
12 (HOAc)Air34
24 (HOAc)Air52
36 (HOAc)Air74
46 (HOAc)O₂94

Data adapted from ACS Omega.

Substrate Compatibility

The CDC method tolerates diverse β-dicarbonyl substrates, including ethyl acetoacetate and cyclic diketones. For example, reacting N-amino-2-iminopyridine with 5,5-dimethylcyclohexane-1,3-dione (dimedone) yields tetrahydropyrido[1,2-b]indazoles in 80–90% yields. This versatility underscores the method’s applicability for constructing complex heterocycles.

Suzuki-Miyaura Cross-Coupling for Intermediate Synthesis

Catalytic System Optimization

A patent by WO2016162604A1 details a Suzuki coupling strategy to synthesize pyrazole-containing intermediates critical for constructing the target molecule. The reaction couples 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile under palladium catalysis.

Key advancements include:

  • Catalyst Loading Reduction : Pd(OAc)₂ lowered to 0.6–0.8 mol% using triphenylphosphine as a ligand.

  • Solvent System : Acetonitrile-water (50:50 v/v) enhances phase separation, simplifying product isolation.

  • Base : Potassium carbonate minimizes side reactions.

This optimized protocol achieves an 84.5% overall yield across three stages while reducing palladium residues in the final product.

Table 2: Solvent Ratios and Catalytic Efficiency in Suzuki Coupling

Solvent Ratio (ACN:H₂O)Pd Loading (mol%)Yield (%)
25:750.868
50:500.784
75:250.672

Data sourced from WO2016162604A1.

Large-Scale Adaptations

The patent emphasizes scalability by eliminating distillation steps and using ethanol-free conditions. Isolation involves precipitating the product via controlled water addition to the acetonitrile phase, followed by filtration and drying at 50–60°C under reduced pressure.

Cyclization and Functional Group Modifications

Tetrahydropyran Ring Formation

Cyclization of pyrazole intermediates with aldehydes or ketones generates the tetrahydropyrano[3,4-c]pyrazole core. For example, reacting 4-(pyridin-4-ylmethyl)pyrazole with glyceraldehyde under acidic conditions forms the tetrahydropyran ring, followed by methanol functionalization via oxidation-reduction sequences.

Methanol Group Introduction

The hydroxymethyl group is introduced through:

  • Oxidation : Converting a methylene group to a ketone using Jones reagent.

  • Reduction : Selective reduction of the ketone to a secondary alcohol via NaBH₄ or LiAlH₄.

This two-step sequence ensures precise placement of the methanol moiety while preserving the heterocyclic framework.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • CDC Method : Superior yields (94%) but requires high-temperature oxygen atmospheres.

  • Suzuki Coupling : Scalable with lower catalyst loads but involves multi-step isolation.

Environmental and Economic Considerations

  • CDC reactions utilize ethanol, a green solvent, but consume palladium catalysts.

  • Suzuki protocols reduce waste through aqueous-organic phase separation but require acetonitrile, a hazardous solvent.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the pyrazole family exhibit significant antibacterial properties. For instance, compounds similar to (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol have been evaluated for their effectiveness against resistant strains of bacteria. The lipophilicity/hydrophilicity ratio is crucial in determining their antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound may act as a selective inhibitor of certain kinases involved in tumor progression. For example, pyrazole-based compounds have shown promise as RET kinase inhibitors, which are vital in various cancers . The structural features of this compound could be optimized to enhance its anticancer activity.

Synthesis of Novel Compounds

The synthesis of this compound can serve as a precursor for creating other complex molecules. Its unique structure allows for functionalization that can lead to a variety of derivatives with tailored biological activities . The efficient synthesis methods are critical for advancing research in this area.

Case Study 1: Antimicrobial Evaluation

A study evaluated various pyrazole derivatives for their antimicrobial properties using standard disk diffusion methods. The results indicated that compounds with similar structures to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance activity further.

Case Study 2: Anticancer Activity

In another investigation focused on cancer treatment, researchers synthesized a series of pyrazole derivatives and tested their effects on cancer cell lines. One derivative showed significant inhibition of cell proliferation at low micromolar concentrations. This suggests that this compound could be a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol involves its interaction with specific molecular targets. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(a) Pyrazolo-Pyrimidine Derivatives (e.g., Compounds 2 and 3 in )

  • Core Structure: Pyrazolo[3,4-d]pyrimidine (pyrazole fused to pyrimidine) vs. pyrano[3,4-c]pyrazole in the target compound.
  • Substituents: Amino (NH₂) or hydrazine (NH-NH₂) groups in pyrazolo-pyrimidines vs. pyridinylmethyl and hydroxymethyl in the target.
  • Implications :
    • Pyrimidine’s nitrogen-rich structure enhances π-π stacking and hydrogen bonding, often exploited in kinase inhibitors .
    • The target’s pyran oxygen may increase polarity compared to pyrimidine’s aromaticity, affecting solubility and membrane permeability.

(b) Etodolac Derivatives ()

  • Core Structure: Tetrahydropyrano[3,4-b]indole (indole fused to pyran) vs. pyrano[3,4-c]pyrazole in the target.
  • Substituents: Etodolac derivatives feature ionizable acetic acid groups, whereas the target has a non-ionizable hydroxymethyl.
  • Implications: Indole’s aromaticity and planar structure facilitate receptor binding (e.g., COX-2 inhibition in etodolac). The target’s pyrazole may reduce planarity, altering target selectivity .

(c) tert-Butyl ((2-Benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate ()

  • Core Structure: Identical pyrano[3,4-c]pyrazole core to the target compound.
  • Substituents : Benzyl (lipophilic) at position 2 vs. pyridinylmethyl (polar); tert-butyl carbamate (protecting group) vs. hydroxymethyl.
  • Implications :
    • Benzyl’s lipophilicity may enhance blood-brain barrier penetration, while pyridinylmethyl’s basicity could improve aqueous solubility.
    • The hydroxymethyl group offers a reactive site for derivatization, unlike the stable but bulkier tert-butyl carbamate .

Data Table: Key Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound Pyrano[3,4-c]pyrazole 2-(Pyridin-4-ylmethyl), hydroxymethyl Not available High polarity, potential for H-bonding
tert-Butyl ((2-benzyl-...) () Pyrano[3,4-c]pyrazole 2-Benzyl, tert-butyl carbamate 343.43 Lipophilic, synthetic intermediate
Etodolac derivatives (e.g., 8-methyl etodolac) Pyrano[3,4-b]indole Acetic acid, alkyl groups ~300 (estimated) Ionizable, anti-inflammatory activity
4-Imino-1-p-tolylpyrazolo[3,4-d]pyrimidin-5-ylamine () Pyrazolo-pyrimidine Amino, p-tolyl Not available Kinase inhibition potential, aromatic stacking

Research Findings and Implications

  • Solubility and Bioavailability : The target’s pyridinylmethyl and hydroxymethyl groups likely improve water solubility over benzyl-substituted analogs () and etodolac’s carboxylic acid derivatives ().
  • Synthetic Utility : Unlike tert-butyl carbamate in , the hydroxymethyl group enables straightforward functionalization (e.g., esterification or oxidation).
  • Therapeutic Potential: The absence of etodolac’s acetic acid moiety suggests divergent biological targets, possibly unrelated to cyclooxygenase inhibition. Pyrazolo-pyrimidines () are established in kinase modulation, but the target’s pyran oxygen may redirect binding specificity.

Biological Activity

(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol is a heterocyclic compound notable for its complex structure, which includes a pyridine moiety fused with a tetrahydropyran and pyrazole rings. This unique architecture suggests potential biological activity that warrants comprehensive exploration. The compound is characterized by the molecular formula C13H15N3O2C_{13}H_{15}N_{3}O_{2} and a molar mass of approximately 245.28 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its structural features may enhance solubility and bioactivity, making it a candidate for further pharmacological studies .

Biological Activity Overview

Research indicates that compounds with similar structures have demonstrated a range of biological activities:

  • Anticancer Activity : The compound's inhibition of CDKs suggests potential use in cancer therapy.
  • Anti-inflammatory Properties : Pyrazole derivatives have been noted for their anti-inflammatory effects, which could be relevant for treating inflammatory diseases .
  • Antimicrobial Effects : Some studies have indicated that related compounds exhibit antimicrobial properties, although specific data on this compound remains limited.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeMechanism of ActionReference
Pyrazole Derivative AAnticancerCDK inhibition
Pyrazole Derivative BAnti-inflammatoryCOX inhibition
Pyridine-based Compound CAntimicrobialDisruption of bacterial cell walls

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    A study evaluating the effects of similar pyrazole compounds on cancer cell lines indicated that these compounds could significantly reduce cell viability through apoptosis induction. This was particularly evident in breast and colon cancer models .
  • Anti-inflammatory Effects :
    Research on related structures showed promising results in reducing inflammation markers in animal models. For instance, a derivative exhibited a significant decrease in interleukin levels in a rheumatoid arthritis model .
  • Antimicrobial Activity :
    While specific data on this compound is sparse, related compounds have demonstrated efficacy against various bacterial strains, suggesting potential for further investigation into this area .

Q & A

Q. What synthetic strategies are effective for constructing the pyrano[3,4-c]pyrazole core in this compound?

The pyrano[3,4-c]pyrazole scaffold is typically synthesized via cyclocondensation reactions. For example, refluxing a pyrazole derivative with a ketone or aldehyde in ethanol or xylene under acidic or basic conditions can promote ring closure. A common approach involves refluxing precursors (e.g., 3,5-diaryl-4,5-dihydropyrazoles) with electrophilic reagents in ethanol for 2–4 hours, followed by recrystallization from DMF–EtOH (1:1) . Alternative methods include using hydrazine hydrate in ethanol for 4 hours to form pyrazolo[3,4-d]pyridazines, which share structural similarities .

Q. How can the stability of (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol be assessed under varying pH conditions?

Stability studies should involve HPLC or LC-MS monitoring of the compound in buffered solutions (pH 1–12) at 25°C and 40°C. For related pyrazole derivatives, accelerated degradation tests revealed sensitivity to alkaline conditions, with hydrolysis of the pyran ring observed above pH 9 . Storage recommendations for analogous compounds suggest inert atmospheres and temperatures below –20°C to prevent oxidation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To verify substituent positions (e.g., pyridin-4-ylmethyl protons at δ 2.5–3.5 ppm and methanol protons at δ 4.0–5.0 ppm) .
  • HRMS : For exact mass confirmation (expected molecular ion [M+H]+ ≈ 290–300 g/mol based on similar structures) .
  • IR Spectroscopy : To identify hydroxyl (broad peak ~3200–3500 cm⁻¹) and pyran ring vibrations (C–O–C stretch ~1100 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the pyridin-4-ylmethyl group influence regioselectivity in downstream functionalization?

The pyridinyl group’s electron-withdrawing nature and steric bulk can direct electrophilic substitutions to the pyrazole’s 3-position. Computational modeling (DFT) of analogous systems shows that the pyridinylmethyl substituent lowers the LUMO energy at adjacent carbons, favoring nucleophilic attacks . Experimental validation using bromination or nitration reactions could confirm this trend .

Q. What methodologies resolve contradictions in reported synthetic yields for pyrano-pyrazole derivatives?

Discrepancies in yields (e.g., 40–85% for similar compounds) often arise from:

  • Solvent polarity : Higher yields in DMF vs. ethanol due to improved solubility of intermediates .
  • Reaction time : Extended reflux (30+ hours) in xylene improves cyclization but risks decomposition .
    A systematic optimization table is recommended:
ConditionSolventTime (h)Yield (%)By-Products Identified
Standard refluxEthanol255Unreacted pyrazole
Prolonged refluxXylene3072Oxidized pyridinyl group

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Comparative SAR studies of dihydropyrano-pyrazoles (e.g., 4-fluorophenyl or trimethoxyphenol substituents) reveal that electron-deficient aromatic groups enhance binding to kinase targets . For the target compound, replacing the methanol group with a carboxylic acid could improve solubility and interaction with polar binding pockets. Biological assays (e.g., enzyme inhibition or cytotoxicity) should be paired with molecular docking to validate hypotheses .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Recrystallization : Use DMF–EtOH (1:1) for high-purity crystals, as demonstrated for pyrano-pyrazole derivatives .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves polar by-products (e.g., unreacted pyridinylmethyl precursors) .

Q. How can synthetic by-products be characterized and minimized?

Common by-products include:

  • Dimerized pyrazoles : Formed via Michael addition; suppress using dilute reaction conditions .
  • Oxidized methanol groups : Prevent by conducting reactions under nitrogen .
    LC-MS and 2D NMR (COSY, HSQC) are essential for identifying these impurities .

Data-Driven Research Directions

  • Computational Studies : Use Gaussian or ORCA to model the compound’s tautomeric forms and predict reactive sites .
  • High-Throughput Screening : Test against kinase or GPCR panels to identify potential therapeutic applications, leveraging data from structurally related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.